molecular formula C18H16N6O4 B2594179 N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847385-78-8

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2594179
CAS RN: 847385-78-8
M. Wt: 380.364
InChI Key: SBJHYTHJJQFQGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Potential Antiasthma Agents

Research on triazolo[1,5-c]pyrimidines, which share a similar triazole and pyrimidine core structure with the compound of interest, has identified several derivatives with potential as mediator release inhibitors, suggesting applications in treating asthma. These compounds were found to inhibit histamine release, a critical factor in asthma exacerbation, indicating a pathway for developing new antiasthma agents (Medwid et al., 1990).

Anticancer Effects

Modifications of related triazolopyrimidine acetamides have demonstrated remarkable anticancer effects and reduced toxicity, highlighting the potential for derivatives of the compound to serve as effective anticancer agents. This research underscores the importance of the acetamide group and its replacements in enhancing antiproliferative activity and reducing toxicity, offering a promising direction for cancer therapy (Xiao-meng Wang et al., 2015).

Radioligand Imaging

Compounds within the triazolopyrimidine class have been developed as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), suggesting potential applications in neurology and oncology for diagnostic imaging and research purposes. These developments provide a basis for the use of similar compounds in the development of diagnostic tools (Dollé et al., 2008).

Antimicrobial Activity

Studies on triazolo and pyrimidine derivatives have identified several compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research avenue suggests that similar structures could be explored for new antimicrobial agents, addressing the growing concern of antibiotic resistance (C. S. Reddy et al., 2013).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, or a variety of other actions .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-27-13-5-2-4-12(8-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)19-9-14-6-3-7-28-14/h2-8,11H,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJHYTHJJQFQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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